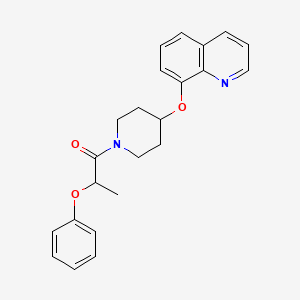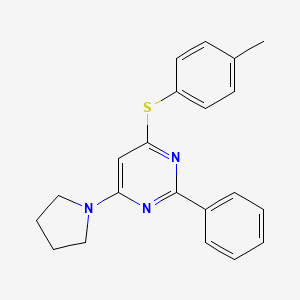
1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one, also known as EPPOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. EPPOP is a pyridazinone derivative that has shown potential in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.
Scientific Research Applications
Heterocyclic Synthesis and Derivatives
A study by El-Sayed et al. (2008) highlights the synthesis of a series of new N- and S-substituted 1,3,4-oxadiazole derivatives. These compounds were created through cyclization processes involving precursors with similar structural features to the specified chemical. Such derivatives have implications in medicinal chemistry due to their varied biological activities (El‐Sayed, W., Hegab, M., Tolan, H., & Abdel-Rahman, A., 2008).
Antimicrobial Activities
Research by Bayrak et al. (2009) on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide demonstrates the antimicrobial potential of such compounds. This includes derivatives that share structural similarities with the queried chemical, showcasing their utility in developing new antimicrobial agents (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009).
Synthesis and Characterization
The work by Martins et al. (2009) covers solvent-free synthesis methods for heterocyclic compounds, including pyridazines and oxadiazoles, offering a green chemistry perspective on the synthesis of compounds with similar frameworks. This approach is critical for sustainable chemical synthesis, providing a pathway for environmentally friendly methods in creating such complex molecules (Martins, M., Frizzo, C., Moreira, D. N., Buriol, L., & Machado, P., 2009).
Novel Heterocyclic Compounds and Antibacterial Evaluation
Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, highlighting their potential as antibacterial agents. This study underscores the importance of structural diversity in the development of new drugs, with the synthesis of pyran, pyridine, and pyridazine derivatives that offer new avenues for antibacterial therapy (Azab, M. E., Youssef, M., & El-Bordany, E. A., 2013).
Herbicidal Activities of Pyridazine Derivatives
Xu et al. (2008) described the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Their work demonstrates the agricultural applications of such compounds, providing effective solutions for weed control and highlighting the broader applications of pyridazine derivatives beyond pharmaceuticals (Xu, H., Hu, X.-H., Zou, X.-m., Liu, B., Zhu, Y.-Q., Wang, Y., Hu, F.-z., & Yang, H.-z., 2008).
properties
IUPAC Name |
1-(4-ethylphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-2-13-3-5-15(6-4-13)24-12-9-16(25)17(22-24)19-21-18(23-26-19)14-7-10-20-11-8-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYPBIFGFCIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-dimethyl-8-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451228.png)
![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate](/img/structure/B2451229.png)


![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2451235.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2451236.png)

![7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde](/img/structure/B2451239.png)
![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)
